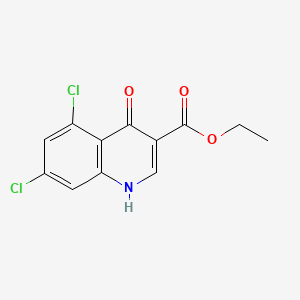

Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate

Description

Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate is a halogenated quinoline derivative with the molecular formula C₁₂H₉Cl₂NO₃ and a molecular weight of 286.11 g/mol . Its systematic IUPAC name reflects the substituents: two chlorine atoms at positions 5 and 7, a hydroxyl group at position 4, and an ethyl ester at position 3 of the quinoline backbone. Synonyms include 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester and Ethyl 5,7-dichloro-4-oxohydroquinoline-3-carboxylate . This compound is notable for its manually curated, high-quality mass spectral data, which supports its use in analytical chemistry and pharmaceutical research .

Properties

IUPAC Name |

ethyl 5,7-dichloro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)7-5-15-9-4-6(13)3-8(14)10(9)11(7)16/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUZVDPXYSBFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30888717 | |

| Record name | 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93514-82-0 | |

| Record name | Ethyl 5,7-dichloro-4-hydroxy-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93514-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093514820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation Reaction of Ethyl Ethoxymethylene Malonate with 3,5-Dichloroaniline

The primary synthetic route involves the condensation of ethyl ethoxymethylene malonate with 3,5-dichloroaniline under controlled conditions to form the ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate intermediate.

- Procedure :

- React 33.5 g (0.155 mol) of ethyl ethoxymethylene malonate with 24.3 g (0.15 mol) of 3,5-dichloroaniline in a high-boiling solvent such as Therminol VP1 (263 g) under stirring and heating conditions.

- The reaction mixture is heated gradually to approximately 230-248 °C over several hours (e.g., 3.5 hours), allowing the cyclization to form the quinoline ring system.

- During this process, ethanol is distilled off as it forms, driving the reaction forward.

- The product forms as a suspension or precipitate, which can be isolated by conventional solid-liquid separation techniques such as filtration.

Solvent and Reaction Conditions

- The use of high-boiling solvents such as Therminol VP1 or Therminol 210 is common to maintain reaction temperatures between 230 °C and 250 °C.

- Alternative solvents include o-dichlorobenzene, methylcyclohexane, benzene, toluene, chlorobenzene, methanol, or ethanol, depending on the specific reaction step and desired reaction rate.

- Water or low-boiling solvents (boiling point <150 °C, preferably 60-120 °C) may be used in hydrolysis or washing steps.

Isolation and Purification

- The precipitate formed during or after the reaction is separated by filtration.

- Washing with water removes residual solvents and inorganic salts.

- Drying yields the purified this compound product.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Condensation | Ethyl ethoxymethylene malonate + 3,5-dichloroaniline | 230–248 | ~3.5 hours | Therminol VP1 | Ethanol distilled off during reaction |

| Hydrolysis | Aqueous 25% KOH solution | 95–100 | 9 hours + | Therminol VP1 | KOH added in portions; phase separation |

| Decarboxylation | Sulfuric or phosphoric acid | ≤ 200 | Variable | Acidic aqueous | Converts carboxylic acid to hydroxyquinoline |

| Isolation | Filtration and washing | Ambient | — | Water | Solid-liquid separation |

Research Findings and Yield Considerations

- The condensation step yields the this compound with high efficiency, facilitated by the removal of ethanol and the use of high-boiling solvents.

- Hydrolysis and decarboxylation steps require careful control of temperature and acid/base concentrations to avoid side reactions and to maximize purity.

- Yields of the intermediate and final products are reported to be very good, with some patent examples indicating isolated yields of 66% for the carboxylic acid intermediate and significant conversion to decarboxylated products.

- The process avoids the need for neutralization and catalyst removal steps, simplifying purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroquinoline derivative.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are structurally diverse, with variations in substituents significantly influencing their physicochemical properties and applications. Below is a detailed comparison of ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate with two structurally related analogs:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Effects on Polarity: The hydroxyl group in the target compound increases its polarity compared to the nitro- or methyl-substituted analogs. This property impacts solubility and chromatographic behavior, making it more suitable for hydrophilic interaction liquid chromatography (HILIC) . In contrast, the methyl groups in ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate enhance lipophilicity, favoring applications in lipid-rich environments .

Electron-Withdrawing vs.

Stability and Storage :

- The dimethyl analog’s stability at room temperature suggests lower hygroscopicity, whereas the hydroxyl group in the target compound may necessitate controlled storage to prevent degradation .

Analytical Utility: this compound’s well-characterized mass spectral data makes it a reliable reference standard, unlike the nitro analog, which lacks detailed hazard or analytical profiles .

Biological Activity

Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial and cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline backbone with two chlorine atoms at positions 5 and 7, a hydroxyl group at position 4, and an ethyl ester group attached to the carboxylate at position 3. This unique arrangement of functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound against various pathogens:

- Bacterial Activity : The compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics in various assays. In one study, derivatives of hydroxyquinolines displayed strong activity against Pseudomonas aeruginosa and Staphylococcus aureus, with inhibition zones measured at 22 mm and 24 mm respectively .

- Fungal Activity : this compound also demonstrated antifungal properties. It was effective against Candida albicans, with MIC values indicating potent activity .

| Pathogen | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 0.0048 | 22 |

| Staphylococcus aureus | 0.0195 | 24 |

| Candida albicans | 0.039 | N/A |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against several cancer cell lines. Studies have reported IC50 values in nanomolar concentrations for various carcinoma types, indicating that this compound may inhibit cancer cell proliferation effectively.

For example, in a study assessing the compound's effects on pancreatic carcinoma cells, IC50 values were found to be significantly lower than those for standard chemotherapeutic agents. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer growth.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial resistance or cancer cell proliferation. For instance, it has been suggested that the hydroxyl group enhances binding affinity to target proteins.

- Molecular Docking Studies : Computational studies indicate potential interactions with enzymes critical for bacterial survival and cancer cell metabolism. These findings warrant further exploration through experimental validation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various hydroxyquinoline derivatives, including this compound. The results indicated that the presence of chlorine substituents significantly enhanced the antimicrobial efficacy compared to analogs without halogens .

- Cytotoxicity Assessment : Another research project focused on the cytotoxic effects of this compound on human cancer cell lines showed promising results, with effective dose-response relationships established across multiple assays .

Q & A

(Basic) What are the standard synthetic routes for Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate, and how do reaction conditions influence product yield?

The synthesis typically involves cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by chlorination and hydroxylation. Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may promote side reactions like N-alkylation .

- Catalysts : The presence of tetrabutylammonium iodide (Bu₄NI) can alter regioselectivity during ethylation, favoring N-alkylation over O-alkylation .

- Temperature : Elevated temperatures (80–100°C) are critical for cyclization but require controlled heating to avoid decomposition .

(Basic) What analytical techniques are recommended for structural characterization of this compound?

- X-ray crystallography : Resolves regiochemical ambiguities (e.g., hydroxyl vs. keto tautomers) and confirms intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes between C-3 ester and C-4 hydroxyl groups. Aromatic protons at δ 8.1–8.5 ppm (quinoline ring) and ester carbonyl at δ ~165 ppm are diagnostic .

- HPLC-MS : Validates purity (>95%) and detects trace byproducts (e.g., dechlorinated derivatives) .

(Advanced) How can regioselectivity challenges during N-alkylation be systematically addressed?

N-alkylation competing with O-alkylation is a common issue. Strategies include:

- Protecting groups : Temporarily block the C-4 hydroxyl with acetyl or trimethylsilyl groups before alkylation .

- Solvent optimization : Non-polar solvents (e.g., toluene) favor N-alkylation by reducing hydrogen-bonding interactions at the hydroxyl group .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor N-alkylation products, while higher temperatures shift equilibrium toward O-alkylation .

(Advanced) What methodologies optimize the antimicrobial activity of derivatives synthesized from this compound?

- Click chemistry : Sharpless conditions (Cu(I)-catalyzed azide-alkyne cycloaddition) introduce triazole moieties at the C-3 position, enhancing Gram-positive bacterial inhibition .

- Structure-activity relationship (SAR) studies : Fluorine or cyclopropyl substitutions at C-6/C-8 improve potency against Staphylococcus aureus and Candida albicans .

- Minimum inhibitory concentration (MIC) assays : Use microdilution protocols (CLSI guidelines) to compare derivatives against standard fluoroquinolones .

(Advanced) How should researchers resolve contradictions in spectral data during characterization?

- Multi-technique validation : Cross-validate NMR data with X-ray structures to confirm tautomeric forms (e.g., 4-hydroxy vs. 4-oxo) .

- Dynamic NMR experiments : Detect slow-exchange processes (e.g., rotameric equilibria of the ester group) by variable-temperature ¹H NMR .

- Computational modeling : Density functional theory (DFT) predicts ¹³C chemical shifts to reconcile discrepancies between experimental and theoretical spectra .

(Advanced) How do solvent choices influence reaction pathways in derivative synthesis?

- Polar solvents (DMSO/DMF) : Promote nucleophilic aromatic substitution at C-7/C-5 positions but risk ester hydrolysis under prolonged heating .

- Protic solvents (ethanol) : Stabilize intermediates via hydrogen bonding but may reduce yields due to poor solubility of halogenated intermediates .

- Solvent-free conditions : Reduce side reactions (e.g., dimerization) in microwave-assisted syntheses but require precise temperature control .

(Basic) What are key intermediates derived from this compound in quinolone antibiotic synthesis?

- N-Propargylated derivatives : Serve as precursors for triazole-linked fluoroquinolones via click chemistry .

- Tricyclic analogs : Formed via intramolecular cyclization (e.g., thiazeto[3,2-a]quinolines) to enhance bacterial gyrase inhibition .

- Nitro-substituted derivatives : Intermediate for introducing amino groups at C-8, critical for broadening antimicrobial spectra .

(Advanced) How do intermolecular interactions in crystal structures inform solubility and stability?

- Hydrogen bonding : C–H⋯O/Cl networks in the solid state reduce solubility in non-polar solvents but enhance thermal stability .

- π-Stacking interactions : Planar quinoline rings facilitate dense packing, necessitating polar solvents (e.g., DMSO) for dissolution .

- Hirshfeld surface analysis : Quantifies interaction types (e.g., O⋯H vs. Cl⋯H contacts) to predict dissolution kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.